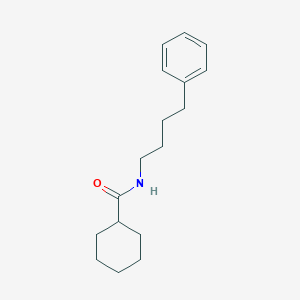

N-(4-phenylbutyl)cyclohexanecarboxamide

Description

Contextualization of N-(4-phenylbutyl)cyclohexanecarboxamide within Amide Chemistry Research

This compound belongs to the vast class of organic compounds known as carboxamides. The amide functional group is a cornerstone of organic and medicinal chemistry, renowned for its stability and its role as a key structural element in peptides, proteins, and a multitude of synthetic drugs. The research into amides is extensive, with a significant focus on the synthesis of novel derivatives and the evaluation of their biological activities. The synthesis of N-substituted amides, such as this compound, can typically be achieved through the reaction of a carboxylic acid (cyclohexanecarboxylic acid) with an amine (4-phenylbutylamine) in the presence of a coupling agent. ontosight.ai This fundamental reaction allows for the systematic modification of the amide structure, enabling the exploration of structure-activity relationships.

The this compound structure incorporates a non-polar cyclohexyl ring and a phenylbutyl substituent, suggesting a lipophilic character that could influence its pharmacokinetic and pharmacodynamic properties. Research into related N-alkyl and N-arylalkyl cyclohexanecarboxamides has been driven by the pursuit of compounds with diverse therapeutic applications.

Historical Perspectives on Cyclohexanecarboxamide (B73365) Derivatives in Chemical Biology

The cyclohexanecarboxamide scaffold has been a recurring motif in the history of chemical biology and drug discovery. The cyclohexane (B81311) ring, a saturated carbocycle, offers a three-dimensional scaffold that can be functionalized to interact with biological targets. Historically, derivatives of cyclohexanecarboxamide have been investigated for a range of biological activities. For instance, various N-substituted p-menthanecarboxamides, which share the cyclohexane core, have been developed as cooling agents. google.com

Furthermore, the inherent versatility of the amide linkage has allowed chemists to couple the cyclohexanecarboxamide moiety to a wide array of chemical groups, leading to the discovery of compounds with potential applications in areas such as agriculture and materials science. Some thiourea (B124793) derivatives incorporating a cyclohexanecarboxamide structure have been explored for their utility as insecticides, fungicides, and herbicides. mdpi.com

Significance of the this compound Scaffold in Medicinal Chemistry Paradigms

While specific studies on this compound are scarce, the constituent parts of the molecule hold significance in medicinal chemistry. The N-arylalkyl substituent is a common feature in many biologically active compounds. The 4-phenylbutyl group, in particular, provides a flexible linker with a terminal phenyl ring, which can engage in various non-covalent interactions with biological macromolecules, such as van der Waals forces and pi-stacking.

The combination of a rigid cyclohexyl group and a more flexible phenylbutyl chain presents an interesting scaffold for drug design. Such structures can be designed to orient functional groups in specific spatial arrangements to optimize binding to protein targets. The exploration of similar N-substituted cyclohexanecarboxamide derivatives in patent literature suggests an ongoing interest in this class of compounds for various therapeutic applications, although specific details on this compound are not prevalent. google.com The general class of carboxamides has been investigated for a wide range of potential therapeutic effects, including anti-inflammatory, antibacterial, and anticancer properties. ontosight.ai

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H25NO |

|---|---|

Molecular Weight |

259.4 g/mol |

IUPAC Name |

N-(4-phenylbutyl)cyclohexanecarboxamide |

InChI |

InChI=1S/C17H25NO/c19-17(16-12-5-2-6-13-16)18-14-8-7-11-15-9-3-1-4-10-15/h1,3-4,9-10,16H,2,5-8,11-14H2,(H,18,19) |

InChI Key |

FGLBJKFUYUBBSA-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(=O)NCCCCC2=CC=CC=C2 |

Canonical SMILES |

C1CCC(CC1)C(=O)NCCCCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 4 Phenylbutyl Cyclohexanecarboxamide

Established Synthetic Pathways for N-(4-phenylbutyl)cyclohexanecarboxamide and Related Amides

The synthesis of this compound and analogous amide structures traditionally relies on well-established chemical principles, primarily focusing on the efficient formation of the amide bond and the introduction of substituents on the nitrogen atom. These methods are characterized by their reliability and broad applicability in organic synthesis.

Amide Bond Formation Strategies for Cyclohexanecarboxamide (B73365) Scaffolds

The formation of the amide linkage is a cornerstone of organic synthesis. numberanalytics.com For cyclohexanecarboxamide scaffolds, this is typically achieved through the reaction of a cyclohexanecarboxylic acid derivative with an appropriate amine. Direct condensation of cyclohexanecarboxylic acid with an amine is possible but often requires high temperatures and results in low yields due to the low reactivity of carboxylic acids towards amines. numberanalytics.com

To overcome these limitations, coupling reagent-mediated methods are widely employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. numberanalytics.comucl.ac.uk Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. youtube.com This intermediate is then readily displaced by the amine to form the desired amide. Other activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and various phosphonium (B103445) and uronium salts (e.g., HATU) are also frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. ucl.ac.uk

Another common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. Cyclohexanecarbonyl chloride, for instance, reacts readily with amines in the presence of a base to afford the corresponding cyclohexanecarboxamide in high yield. youtube.com This method is particularly effective but requires an additional synthetic step to prepare the acyl chloride from the carboxylic acid, typically using reagents like thionyl chloride or oxalyl chloride. ucl.ac.uk

| Coupling Reagent | Additive | Typical Solvent | Temperature (°C) | General Yield Range (%) |

| Dicyclohexylcarbodiimide (DCC) | None or HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | 0 to rt | 70-95 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt or DMAP | DCM or DMF | 0 to rt | 75-98 |

| HATU | DIPEA | DMF | 0 to rt | 80-99 |

| Thionyl Chloride (for acyl chloride formation) | N/A | Toluene or neat | Reflux | 85-98 (for amide) |

Alkylation and Acylation Approaches in N-Substituted Cyclohexanecarboxamide Synthesis

The synthesis of N-substituted cyclohexanecarboxamides, such as this compound, can be approached through the N-alkylation of a primary cyclohexanecarboxamide or the acylation of a primary amine. N-alkylation of amides with alcohols represents an attractive method due to the ready availability of alcohols and the formation of water as the only byproduct. rsc.org This transformation is often catalyzed by transition metals.

Alternatively, and more commonly for the synthesis of a specific N-substituted amide like this compound, the strategy involves the acylation of the corresponding primary amine (4-phenylbutylamine) with a cyclohexanecarboxylic acid derivative. This is a direct application of the amide bond formation strategies discussed in the previous section.

Friedel-Crafts acylation is another relevant transformation, although it is used to introduce an acyl group to an aromatic ring rather than an amine. khanacademy.orgyoutube.comyoutube.com For the synthesis of analogs of this compound where the phenyl ring is acylated, this method would be applicable. The reaction typically employs an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). khanacademy.orgyoutube.com

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Reagent | General Conditions |

| N-Alkylation | Cyclohexanecarboxamide | 1-Bromo-4-phenylbutane | NaH | DMF, 0 °C to rt |

| Acylation | 4-Phenylbutylamine (B88947) | Cyclohexanecarbonyl chloride | Pyridine (B92270) or Et₃N | DCM, 0 °C to rt |

| Acylation | 4-Phenylbutylamine | Cyclohexanecarboxylic acid | EDC/HOBt | DMF, 0 °C to rt |

Advanced Synthetic Strategies for this compound Analogs

Recent advancements in synthetic organic chemistry have provided novel and powerful tools for the synthesis of complex amides and their analogs. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Photoredox/Nickel Dual Catalysis in Phenylbutyl Moiety Introduction

Photoredox/nickel dual catalysis has emerged as a powerful strategy for the formation of carbon-carbon bonds under mild conditions. researchgate.net This methodology can be envisioned for the introduction of the phenylbutyl moiety in the synthesis of this compound analogs. This radical cross-coupling approach enables the direct carbamoylation of (hetero)aryl bromides. nih.govresearchgate.net The reaction proceeds at ambient temperature and utilizes readily available precursors. nih.govresearchgate.net

The general mechanism involves the photoexcitation of a photoredox catalyst, which then engages in a single-electron transfer (SET) process to generate a radical species. nih.gov Concurrently, a nickel catalyst undergoes oxidative addition with an aryl or alkyl halide. The generated radical then couples with the Ni(II) complex, and subsequent reductive elimination forges the new C-C bond and regenerates the Ni(0) catalyst. nih.govchigroup.site This approach allows for the coupling of sp³-hybridized carbon centers, such as those in a butyl chain, with aryl groups under exceptionally mild conditions, avoiding the use of stoichiometric organometallic reagents. researchgate.netacs.org

| Catalyst System | Radical Precursor | Coupling Partner | Light Source | Key Advantages |

| Ir(ppy)₃ / NiCl₂·glyme | Alkyltrifluoroborate | Aryl bromide | Blue LEDs | Mild conditions, broad scope |

| 4CzIPN / NiBr₂·diglyme | Carboxylic acid (via SET) | Aryl halide | Visible light | Use of abundant starting materials |

| Ru(bpy)₃Cl₂ / Ni(cod)₂ | Silicate | Aryl iodide | Green light | High functional group tolerance |

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral derivatives of this compound, where stereocenters may be present on the cyclohexyl ring or the phenylbutyl side chain, requires stereoselective synthetic methods. Asymmetric catalysis is a key enabling technology for accessing enantiomerically enriched compounds. For instance, the catalytic asymmetric synthesis of α-hydroxy amides has been achieved through the merger of photochemical nih.govresearchgate.net-silyl migration and organocatalytic asymmetric addition of ketenes. acs.org

While not directly applied to this compound in the provided search results, these principles can be extended. For example, a chiral cyclohexanecarboxylic acid derivative could be prepared through asymmetric hydrogenation of a suitable unsaturated precursor. Subsequent coupling with 4-phenylbutylamine would yield an enantioenriched product. Similarly, a chiral amine with a stereocenter in the phenylbutyl chain could be synthesized and then acylated with cyclohexanecarbonyl chloride. The development of catalytic enantioselective methods for the direct functionalization of C-H bonds on either the cyclohexane (B81311) or phenylbutyl moiety would represent a state-of-the-art approach to these chiral derivatives.

Chemical Derivatization Strategies for Enhancing Molecular Complexity

Chemical derivatization is a process of transforming a chemical compound into a product of similar chemical structure, called a derivative. jfda-online.com In the context of this compound, derivatization can be employed to enhance its molecular complexity and explore structure-activity relationships. This can involve modifications to the cyclohexyl ring, the phenyl ring, or the amide linkage itself.

Functional groups that are commonly targeted for derivatization include alcohols, carboxylic acids, and amines. libretexts.org For this compound, derivatization could involve electrophilic aromatic substitution on the phenyl ring to introduce substituents such as nitro, halogen, or acyl groups. The cyclohexane ring could be functionalized through radical halogenation followed by nucleophilic substitution.

Derivatization is also a key strategy in analytical chemistry to improve the chromatographic behavior and detection sensitivity of analytes. jfda-online.comresearchgate.net For example, the introduction of a fluorophore through derivatization can significantly enhance the detectability of a compound in HPLC analysis. nih.gov Common derivatization techniques include silylation, acylation, and alkylation. libretexts.orgpsu.edu

| Derivatization Strategy | Target Moiety | Reagents | Purpose |

| Nitration | Phenyl ring | HNO₃/H₂SO₄ | Introduce nitro group for further functionalization |

| Bromination | Phenyl ring (para position) | Br₂/FeBr₃ | Introduce bromo group for cross-coupling reactions |

| Acylation | Phenyl ring | Acetyl chloride/AlCl₃ | Introduce acetyl group |

| Hydroxylation | Cyclohexane ring (via oxidation) | KMnO₄ | Introduce hydroxyl group for further modification |

Reaction Mechanisms in this compound Synthesis

The synthesis of this compound involves the formation of an amide bond between a cyclohexanecarbonyl moiety and a 4-phenylbutylamine moiety. This transformation is fundamentally a condensation reaction that results in the elimination of a small molecule, typically water. The reaction can be achieved through several pathways, but the core mechanism is a nucleophilic acyl substitution. Direct condensation of cyclohexanecarboxylic acid and 4-phenylbutylamine requires high temperatures (typically above 160°C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt, which forms via an initial acid-base reaction. To achieve synthesis under milder conditions, the carboxylic acid is usually "activated" either stoichiometrically with coupling reagents or by employing a catalyst.

Nucleophilic Acyl Substitution Mechanisms

The central mechanism for forming the amide linkage in this compound is nucleophilic acyl substitution. This process involves the attack of the nucleophilic amine (4-phenylbutylamine) on an electrophilic carbonyl carbon of a cyclohexanecarbonyl group. The specific pathway depends on how the carboxylic acid is activated.

A common laboratory-scale synthesis route involves converting cyclohexanecarboxylic acid into a more reactive derivative, such as an acyl chloride (cyclohexanecarbonyl chloride). This highly electrophilic compound readily reacts with 4-phenylbutylamine. The mechanism proceeds in two main steps:

Nucleophilic Attack: The nitrogen atom of 4-phenylbutylamine, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. This breaks the carbonyl π bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen π bond, which is energetically favorable. This step is accompanied by the elimination of the chloride ion (Cl⁻), which is an excellent leaving group. A base, such as pyridine or an excess of the amine reactant, then deprotonates the newly formed positively charged nitrogen, yielding the final amide product, this compound.

When starting directly from cyclohexanecarboxylic acid, the hydroxyl group (-OH) of the acid is a poor leaving group. Therefore, it must be converted into a better one. This is the primary function of coupling agents and catalysts.

Role of Catalysis in Amide Bond Formation

Catalytic methods for direct amide bond formation are preferred from a green chemistry perspective as they avoid the generation of stoichiometric waste products. nih.gov These methods also operate under milder conditions than direct thermal condensation. The synthesis of this compound from cyclohexanecarboxylic acid and 4-phenylbutylamine can be facilitated by various catalysts that activate the carboxylic acid.

Carbodiimide-Mediated Coupling

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used as stoichiometric "activating" agents, though they are often referred to as catalysts in a broader sense. chemistrysteps.com They function by converting the carboxylic acid's hydroxyl group into a better leaving group.

The mechanism involves the following key steps:

Activation of Carboxylic Acid: The carboxylic acid (cyclohexanecarboxylic acid) adds across one of the C=N double bonds of the carbodiimide. This forms a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is highly susceptible to nucleophilic attack.

Nucleophilic Attack by Amine: The 4-phenylbutylamine then attacks the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. The leaving group is N,N'-dicyclohexylurea (DCU) if DCC is used, a stable and poorly soluble compound that can often be removed by filtration. luxembourg-bio.com This regenerates the carbonyl group and forms the desired this compound.

Additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides to increase efficiency and suppress side reactions, such as the formation of stable N-acylurea byproducts. luxembourg-bio.comresearchgate.net HOBt reacts with the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently reacts with the amine. researchgate.net

Boron-Based Catalysis

Boron-based catalysts, particularly boronic acids, have emerged as highly effective promoters for direct amidation. chemrxiv.org For the synthesis of this compound, a catalyst like an arylboronic acid would activate the cyclohexanecarboxylic acid. While several mechanisms have been proposed, a common pathway involves the formation of an acyloxyboron intermediate. nih.govrsc.org

A plausible catalytic cycle can be described as:

Esterification: The boronic acid catalyst reacts with cyclohexanecarboxylic acid in a dehydration step to form a monoacyloxyboronate intermediate. acs.org This step activates the carbonyl group of the acid.

Nucleophilic Attack: The 4-phenylbutylamine attacks the activated carbonyl carbon of the acyloxyboronate.

Amide Formation: A tetrahedral intermediate is formed and subsequently breaks down to yield the this compound and regenerate the boronic acid catalyst, releasing a molecule of water.

Studies have shown that the catalytic activity of boronic acids can be influenced by substituents on the aryl ring and the reaction conditions, including the use of dehydrating agents like molecular sieves to remove water and drive the reaction forward. acs.orgmdpi.com Research on the reaction between benzoic acid and 4-phenylbutylamine has demonstrated the effectiveness of various boron catalysts, highlighting the applicability of this methodology to substrates similar to those in the target synthesis. researchgate.net More complex mechanistic proposals suggest that dimeric B-X-B motifs (where X can be oxygen or nitrogen) may be involved, providing a platform that both activates the carboxylic acid and positions the amine for attack. nih.govrsc.org

Table 1: Comparison of Catalytic Systems for Amide Bond Formation

Click to view interactive table

| Catalyst System | Activating Agent | Key Intermediate | Typical Conditions | Byproducts |

|---|---|---|---|---|

| Carbodiimide Coupling | DCC, EDC | O-Acylisourea | Room temperature | Substituted Urea (e.g., DCU) |

| Boronic Acid Catalysis | Arylboronic Acids | Acyloxyboronate | Room temp. to reflux, requires water removal | Water |

| Acyl Halide Route | Thionyl Chloride (SOCl₂) | Acyl Chloride | 0°C to room temperature | HCl, SO₂ |

Molecular Modeling and Theoretical Chemistry Investigations of N 4 Phenylbutyl Cyclohexanecarboxamide

Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. Computational approaches to elucidate SAR are critical for optimizing lead compounds and designing new molecules with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies on N-(4-phenylbutyl)cyclohexanecarboxamide Series

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov For a series of this compound analogs, a QSAR study would be instrumental in identifying the key molecular descriptors that govern their activity. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

In a typical QSAR study for a series of analogs, the biological activity (e.g., IC50 values) would be the dependent variable, while the calculated molecular descriptors would be the independent variables. Multiple linear regression (MLR) or partial least squares (PLS) are common statistical methods used to build the QSAR model.

For instance, in a study of N-aryl derivatives, descriptors such as the logarithm of the partition coefficient (AlogP98), Wiener index (a topological descriptor), and dipole moment have been shown to be important for biological activity. mdpi.com A hypothetical QSAR model for a series of this compound analogs might reveal that the hydrophobicity of the phenylbutyl group and the steric bulk of the cyclohexanecarboxamide (B73365) moiety are critical for activity.

Table 1: Hypothetical QSAR Descriptors and Their Potential Influence on Activity

| Descriptor Category | Specific Descriptor Example | Potential Influence on the Activity of this compound Analogs |

| Hydrophobic | LogP | Increased hydrophobicity of the phenylbutyl chain may enhance membrane permeability and binding to hydrophobic pockets in a target protein. |

| Steric | Molar Refractivity (MR) | The size and shape of the cyclohexyl ring and substituents on the phenyl ring can influence the fit within a receptor's binding site. |

| Electronic | Dipole Moment | The overall polarity of the molecule can affect its solubility and its ability to form electrostatic interactions with a biological target. |

| Topological | Wiener Index | This descriptor relates to the branching of the molecule and can be correlated with its compactness and surface area, affecting interactions. |

Ligand-Based Drug Design Methodologies for this compound Analogs

In the absence of a known 3D structure of the biological target, ligand-based drug design methodologies are employed. nih.gov These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling is a key technique in this approach.

A pharmacophore model for this compound analogs would define the essential steric and electronic features required for biological activity. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For this compound, a pharmacophore model would likely include the aromatic ring of the phenyl group, the hydrophobic cyclohexyl ring, and the hydrogen bond donor/acceptor capabilities of the amide linkage.

This pharmacophore model can then be used as a 3D query to screen large virtual databases of compounds to identify new molecules that possess the desired features and are therefore likely to be active. dergipark.org.tr

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (protein).

Protein-Ligand Interaction Analysis of this compound with Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, potential biological targets could include enzymes or receptors where its structural motifs are recognized. The docking process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity.

Analysis of the docked pose reveals key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For this compound, the amide group can form hydrogen bonds with polar residues in the binding site, the phenyl ring can engage in pi-pi stacking with aromatic residues like phenylalanine or tyrosine, and the cyclohexyl and butyl groups can form hydrophobic interactions.

Table 2: Potential Protein-Ligand Interactions for this compound

| Interacting Part of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Butyl Chain | Hydrophobic | Leucine (Leu), Isoleucine (Ile), Valine (Val) |

| Cyclohexyl Ring | Hydrophobic | Alanine (Ala), Proline (Pro), Methionine (Met) |

| Amide Group (C=O) | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Amide Group (N-H) | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Main chain carbonyls |

Molecular dynamics (MD) simulations can further be used to assess the stability of the docked protein-ligand complex over time, providing insights into the flexibility of both the ligand and the protein.

Conformational Analysis of this compound

The n-butyl chain can adopt various conformations, such as the extended anti conformation or the more compact gauche conformations. slideshare.netyoutube.com Similarly, the cyclohexyl ring exists predominantly in a chair conformation, but can have substituents in either axial or equatorial positions. The relative orientation of the phenylbutyl and cyclohexanecarboxamide moieties is also crucial. Understanding the preferred conformations is important as the biologically active conformation may not be the lowest energy conformation in solution. lumenlearning.com

In Silico Screening and Virtual Library Design for this compound Analogs

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This can be done using either ligand-based methods (like pharmacophore screening) or structure-based methods (like molecular docking).

Starting with the this compound scaffold, a virtual library of analogs can be designed by systematically modifying different parts of the molecule. For example, substituents could be added to the phenyl ring, the cyclohexyl ring could be replaced with other cyclic systems, or the length of the butyl chain could be varied. This virtual library can then be screened against a specific biological target to prioritize which analogs to synthesize and test experimentally. This approach significantly accelerates the drug discovery process by focusing resources on the most promising compounds. nih.govberkeley.edu

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine molecular properties. For this compound, these calculations can elucidate its three-dimensional structure, the distribution of electrons within the molecule, and the energetic landscape of its chemical reactions.

Electronic Structure Analysis of this compound

The electronic structure of a molecule dictates its fundamental chemical and physical properties. An analysis of this compound's electronic structure would involve determining the arrangement and energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

In this compound, the electronic landscape is shaped by its distinct structural components: the cyclohexane (B81311) ring, the amide linkage, and the phenylbutyl group. The cyclohexane moiety is primarily a saturated aliphatic system, contributing mainly to the sigma framework of the molecule. The amide group, with its carbonyl (C=O) and N-H functionalities, introduces significant electronic features, including lone pairs on the oxygen and nitrogen atoms and a pi-system associated with the carbonyl bond. The phenyl group at the end of the butyl chain contributes its own set of pi-orbitals.

Theoretical calculations, such as those employing Density Functional Theory (DFT), would likely show that the HOMO is localized on the electron-rich regions of the molecule, possibly the phenyl ring or the amide group's oxygen and nitrogen atoms. Conversely, the LUMO would be expected to be centered on the electrophilic carbonyl carbon of the amide group. The interaction between these orbitals governs the molecule's susceptibility to nucleophilic and electrophilic attack.

Table 1: Representative Theoretical Electronic Properties of Amide-Containing Compounds

| Property | Description | Typical Value Range for Similar Amides |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.0 to -8.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | 0.5 to 2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | 6.5 to 10.5 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.0 to 4.5 D |

Note: The values presented in this table are illustrative and based on general findings for similar amide-containing molecules in computational studies. researchgate.net Specific values for this compound would require dedicated quantum chemical calculations.

Reaction Pathway Modeling for this compound Transformations

Reaction pathway modeling allows for the exploration of potential chemical transformations of this compound at a detailed, energetic level. A common and important reaction for amides is hydrolysis, which involves the cleavage of the amide bond. researchgate.net Theoretical modeling can map out the energy profile of this reaction, identifying transition states and intermediates.

The hydrolysis of an amide can be catalyzed by either acid or base. In an acid-catalyzed mechanism, the carbonyl oxygen of the amide is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and elimination of the amine, yielding a carboxylic acid and an amine (or its protonated form).

Table 2: Illustrative Energy Barriers for a Modeled Amide Hydrolysis Reaction

| Reaction Step | Description | Representative Activation Energy (kcal/mol) |

| Protonation of Carbonyl Oxygen | Initial activation step in acid-catalyzed hydrolysis. | Low barrier |

| Nucleophilic Attack by Water | Formation of the tetrahedral intermediate. | 15 - 25 |

| Proton Transfer | Intramolecular or solvent-assisted proton shifts. | Low barrier |

| C-N Bond Cleavage | Expulsion of the amine leaving group. | 10 - 20 |

Note: These activation energies are representative values for the hydrolysis of a generic amide and serve for illustrative purposes. The actual energy barriers for this compound would depend on the specific computational model and conditions.

Computational models can calculate the activation energies for each step of the proposed pathway. plos.org This allows for a prediction of the reaction rate and the identification of the rate-determining step, which is the step with the highest energy barrier. For many amide hydrolysis reactions, the nucleophilic attack on the protonated carbonyl is the rate-limiting step.

By mapping the potential energy surface, computational chemistry can provide a dynamic picture of how this compound might be synthesized or degraded, offering invaluable guidance for practical applications in chemistry and materials science.

Biological Target Interaction Studies of N 4 Phenylbutyl Cyclohexanecarboxamide in Vitro and Mechanistic Focus

Enzyme Inhibition Studies of N-(4-phenylbutyl)cyclohexanecarboxamide

In Vitro Enzyme Assays and Kinetic Characterization

No data is available on the in vitro enzyme assays or kinetic characterization of this compound.

Mechanism of Enzyme Inhibition by this compound

There is no published information detailing the mechanism of enzyme inhibition by this compound.

Selectivity Profiling Against Related Enzymes

Information regarding the selectivity profile of this compound against any enzyme is not available in the scientific literature.

Receptor Binding and Signaling Pathway Modulation by this compound

In Vitro Receptor Affinity and Efficacy Studies

There are no public records of in vitro studies determining the receptor affinity or efficacy of this compound.

Ligand-Receptor Interaction Mechanisms

The mechanisms of interaction between this compound and any biological receptor have not been documented in available research.

Investigation of Downstream Signaling Cascades

No published studies were found that investigate the downstream signaling cascades affected by this compound. Research in this area would typically involve identifying the intracellular pathways modulated by the compound following its interaction with a biological target. Techniques often employed for such investigations include Western blotting to detect changes in protein phosphorylation, reporter gene assays to measure the activation of specific transcription factors, and transcriptomic analysis to observe changes in gene expression profiles.

Cell-Based Assays for Biological Activity of this compound

Information regarding the biological activity of this compound in cell-based assays is not available in the current body of scientific literature. Such assays are crucial for determining a compound's effect on cellular functions in a biologically relevant context.

Phenotypic Screening of this compound Analogs

A critical step in drug discovery involves phenotypic screening, where compounds are tested for their ability to produce a desired change in cellular or organismal phenotype. While the search for information on this compound itself was unfruitful, research on analogous structures can sometimes provide insights. However, no studies involving the phenotypic screening of close analogs of this compound could be located.

Target Engagement Studies within Cellular Contexts

Target engagement studies are essential to confirm that a compound interacts with its intended molecular target within a living cell. Common methods for these studies include the cellular thermal shift assay (CETSA), bioluminescence resonance energy transfer (BRET), and fluorescence resonance energy transfer (FRET). There are currently no publicly accessible research articles or data detailing target engagement studies for this compound.

Structure Activity Relationship Sar and Lead Optimization Strategies for N 4 Phenylbutyl Cyclohexanecarboxamide

Systematic Modification of the Cyclohexane (B81311) Moiety

The cyclohexane ring is a fundamental component of the N-(4-phenylbutyl)cyclohexanecarboxamide scaffold, and its conformation and substitution pattern can significantly influence the compound's interaction with its biological target.

Conformational Constraints and Stereochemical Impact on Activity

The cyclohexane ring typically adopts a stable chair conformation to minimize angle and torsional strain. nih.gov In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions, and the equilibrium between these two conformations is a critical factor for biological activity. For a bulky substituent, the equatorial position is generally favored to reduce steric hindrance.

Furthermore, the relative stereochemistry of substituents on the cyclohexane ring can have a profound effect on bioactivity. For instance, in studies of 1,4-disubstituted cyclohexanes as bioisosteres of para-substituted benzene (B151609) rings, the trans isomer was often found to be a better mimic and exhibited a smaller negative impact on bioactivity compared to the cis isomer. This is attributed to the closer geometric similarity of the exit vectors in the trans isomer to those of a para-substituted aromatic ring.

Table 1: Hypothetical Impact of Cyclohexane Conformation on Activity

| Conformer | Substituent Position | Expected Stability | Postulated Activity |

| Chair | Equatorial | More Stable | Potentially Higher |

| Chair | Axial | Less Stable | Potentially Lower |

| Boat/Twist-Boat | - | Unstable Intermediates | Likely Inactive |

This table is based on general principles of conformational analysis and the assumption that a lower energy, more stable conformation is more likely to be the bioactive conformation.

Substitution Effects on Cyclohexane Ring System

The introduction of substituents onto the cyclohexane ring can modulate the compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. While direct SAR studies on substituted this compound are limited, research on related N-[4-(alkyl)cyclohexyl]-substituted benzamides provides valuable insights. In these series, the nature and position of the alkyl substituent on the cyclohexane ring were found to influence anti-inflammatory and analgesic activities. uomustansiriyah.edu.iq

Elucidation of SAR for the Phenylbutyl Side Chain

The phenylbutyl side chain is another critical pharmacophoric element. Its length, branching, and the substitution pattern on the phenyl ring can dramatically alter the biological activity.

Positional Isomerism and Aromatic Substitutions on Phenyl Ring

The position of attachment of the butyl chain to the phenyl ring is a key determinant of activity. While the target compound is the 4-phenylbutyl isomer, other positional isomers, such as the 2-phenylbutyl or 3-phenylbutyl analogs, would likely exhibit different biological profiles due to the altered spatial relationship between the phenyl ring and the cyclohexylamide moiety. A PubChem entry for N-(2-phenylbutyl)cyclohexanecarboxamide highlights the existence of such isomers.

Substituents on the phenyl ring can significantly modulate activity through electronic and steric effects. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring, influencing its interaction with the biological target. uomustansiriyah.edu.iqlumenlearning.com For instance, in a series of N-(arylcarbamothioyl)cyclohexanecarboxamides, various substituents on the phenyl ring, such as chloro and methoxy (B1213986) groups, were synthesized and characterized, suggesting that a range of electronic properties can be explored at this position. nih.gov

Table 2: Inferred Effects of Phenyl Ring Substitutions on Activity (Based on related series)

| Substituent Type | Position | Potential Effect on Activity | Rationale |

| Electron-Donating (e.g., -OCH3, -CH3) | para, ortho | May increase or decrease | Alters electron density and potential for H-bonding |

| Electron-Withdrawing (e.g., -Cl, -NO2) | para, meta | May increase or decrease | Alters electrostatic interactions and ring polarity |

| Halogens (e.g., -F, -Cl) | para | Often well-tolerated | Can improve metabolic stability and binding affinity |

| Bulky Groups | ortho | Likely to decrease | Potential for steric hindrance with the binding site |

This table is inferential and based on general SAR principles observed in various series of bioactive compounds with a terminal phenyl ring.

Chain Length and Branching Effects on Activity

The length of the alkyl chain connecting the phenyl ring to the amide nitrogen is a critical parameter. In many homologous series of bioactive compounds, a parabolic relationship is observed between chain length and activity, where an optimal chain length exists for maximal potency. Shorter or longer chains can lead to a decrease in activity due to suboptimal positioning of the terminal phenyl ring within the binding pocket.

Branching on the alkyl chain can also have a significant impact. For example, introducing a methyl group on the benzylic carbon (α-position) or other positions of the butyl chain would introduce a chiral center and could lead to stereoselective activity. Branching can also restrict the conformational flexibility of the side chain, which may be beneficial if it pre-organizes the molecule into a bioactive conformation. However, excessive branching could also introduce steric clashes with the receptor.

Optimization of the Amide Linker

The amide bond is a central linker in this compound, providing structural rigidity and hydrogen bonding capabilities. However, amide bonds can be susceptible to enzymatic cleavage, leading to metabolic instability. Therefore, optimization of the amide linker is a common strategy in drug design to improve pharmacokinetic properties.

One approach is the synthesis of amide bond isosteres, which are functional groups that mimic the steric and electronic properties of the amide bond but have improved metabolic stability. Common amide isosteres include retro-amides (reversed amides), triazoles, oxadiazoles, and other five-membered heterocycles. drughunter.comnih.govcambridgemedchemconsulting.com These replacements can maintain or even improve binding affinity while protecting the molecule from hydrolysis by proteases.

Another strategy involves the N-methylation of the amide nitrogen. This modification can prevent hydrogen bond donation and can also increase metabolic stability by sterically hindering the approach of hydrolytic enzymes. However, N-methylation can also lead to a loss of activity if the N-H hydrogen is critical for binding to the target.

Table 3: Potential Amide Linker Modifications and Their Consequences

| Modification | Potential Advantage | Potential Disadvantage |

| Retro-amide | Improved metabolic stability | Altered H-bonding pattern, potential loss of activity |

| 1,2,3-Triazole | High metabolic stability, maintains H-bond acceptor | Different geometry, loss of H-bond donor |

| 1,3,4-Oxadiazole | Metabolically stable, H-bond acceptor | Different geometry, loss of H-bond donor |

| N-Methylation | Increased metabolic stability, improved cell permeability | Loss of H-bond donor capability, potential loss of activity |

Bioisosteric Replacements of the Amide Bond

The amide bond is a cornerstone of many biologically active molecules, but it can be susceptible to metabolic degradation by proteases, potentially limiting a compound's therapeutic efficacy. nih.gov A key strategy in medicinal chemistry is the replacement of the amide bond with a bioisostere—a different functional group with similar physical and chemical properties that can enhance metabolic stability while preserving or improving biological activity. nih.govdrughunter.com This approach, known as bioisosterism, can favorably alter molecular characteristics such as size, shape, electronic distribution, and polarity. researchgate.netacs.org

In the context of this compound, replacing the central carboxamide linker is a rational approach to optimization. Several classes of amide bioisosteres could be considered:

Heterocyclic Rings: Aromatic heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles are common amide bond mimics. nih.gov These rings can replicate the planarity and dipole moment of an amide, potentially improving metabolic stability and membrane permeability. nih.govdrughunter.com For example, replacing the amide with an oxadiazole ring has been successful in developing potent and selective inhibitors for various enzymes. nih.gov

Trifluoroethylamine: This group serves as a non-classical bioisostere where the electronegative trifluoroethyl group mimics the carbonyl of the amide. drughunter.com This substitution can increase metabolic stability against proteolysis and, due to the electron-withdrawing nature of the trifluoromethyl group, it decreases the basicity of the adjacent amine, keeping it largely non-ionized at physiological pH. drughunter.comu-tokyo.ac.jp

Other Bioisosteres: A wide range of other functional groups are known amide bioisosteres, including tetrazoles, pyrazoles, ureas, thioamides, and esters. nih.gov The choice of a suitable replacement is complex and depends on the specific biological target and desired property improvements, such as enhancing potency, selectivity, or pharmacokinetic profiles. nih.govresearchgate.net

Table 1: Potential Bioisosteric Replacements for the Amide Bond in this compound

| Original Group | Potential Bioisostere | Rationale for Replacement | Potential Improved Properties |

|---|---|---|---|

| Amide (-CONH-) | 1,2,4-Oxadiazole | Mimics amide planarity and dipole moment. nih.gov | Metabolic stability, membrane permeability. nih.gov |

| Amide (-CONH-) | 1,2,3-Triazole | Mimics hydrogen bonding properties, metabolically stable. drughunter.com | Metabolic stability, selectivity. drughunter.com |

| Amide (-CONH-) | Trifluoroethylamine (-CF3-CH-NH-) | Reduces susceptibility to proteolysis, decreases amine basicity. u-tokyo.ac.jp | Metabolic stability, high potency. u-tokyo.ac.jp |

| Amide (-CONH-) | Thioamide (-CSNH-) | Alters electronic properties and hydrogen bonding capacity. nih.gov | Modified reactivity and binding interactions. |

Impact of N-Substitution on Amide Properties

Electronic Effects: The amide functional group is characterized by resonance, where the nitrogen's lone pair of electrons delocalizes into the adjacent carbonyl group. auburn.edu This resonance stabilizes the amide bond and reduces the basicity of the nitrogen. The nature of the N-substituent can modulate this effect. While the alkyl portion of the 4-phenylbutyl group is an electron-donating group that helps stabilize the amide, any electronic modifications to the terminal phenyl ring could subtly influence the properties of the amide linkage. solubilityofthings.com

Steric Hindrance: The size and conformation of the N-substituent can create steric hindrance, which affects the amide's reactivity. fiveable.me Bulky substituents can shield the carbonyl carbon from nucleophilic attack, for instance, slowing the rate of hydrolysis. fiveable.meauburn.edu The flexibility of the butyl chain in the N-(4-phenylbutyl) group allows it to adopt various conformations, which can be critical for fitting into a specific binding pocket on a biological target. Systematic modifications, such as altering the chain length (e.g., to N-propyl or N-pentyl) or introducing branching, would directly probe the spatial constraints of the target.

Lipophilicity and Solubility: The 4-phenylbutyl group contributes significantly to the lipophilicity of the molecule. Altering this substituent is a common strategy to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. numberanalytics.com For example, introducing polar groups onto the phenyl ring could increase solubility, while extending the alkyl chain would increase lipophilicity.

Table 2: Hypothetical SAR of N-Substitution in this compound Analogs

| N-Substituent Modification | Rationale | Predicted Impact on Properties |

|---|---|---|

| Varying alkyl chain length (e.g., C3, C5) | Probe spatial limits of binding pocket. | May increase or decrease binding affinity; alters lipophilicity. drugdesign.org |

| Introducing substituents on the phenyl ring (e.g., -F, -OH, -OCH3) | Explore electronic and steric interactions; improve solubility. | Can introduce new hydrogen bond interactions; alters metabolic stability and lipophilicity. nih.gov |

| Replacing phenyl ring with other cyclic systems | Explore alternative hydrophobic interactions. | May improve binding selectivity or pharmacokinetic profile. nih.gov |

| Introducing rigidity (e.g., double bond in butyl chain) | Reduce conformational flexibility to lock in an active conformation. | Could increase potency if the locked conformation is optimal for binding. drugdesign.org |

Lead Generation and Hit-to-Lead Principles Applied to this compound

Lead generation is the early-stage drug discovery phase where initial "hit" compounds from a screening campaign are evaluated and optimized into more promising "lead" compounds. wikipedia.org This hit-to-lead (H2L) process is crucial for transforming a molecule with initial, often modest, activity into a chemical series with improved potency, selectivity, and drug-like properties suitable for further development. axxam.comupmbiomedicals.com The discovery of a compound like this compound would likely emerge from such a process, starting from either a large-scale screening effort or a more targeted design approach. wikipedia.org The objective is to synthesize new analogs that demonstrate enhanced biological activity, reduced off-target effects, and favorable pharmacokinetic profiles. wikipedia.orgupmbiomedicals.com

High-Throughput Screening (HTS) of Cyclohexanecarboxamide (B73365) Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast collections of chemical compounds against a specific biological target to identify active "hits". columbia.edunih.gov To identify a starting point for a molecule like this compound, a pharmaceutical company might screen large, diverse compound libraries. nih.govstanford.edu

The process would typically involve:

Library Selection: Screening would commence with diverse libraries containing tens of thousands to millions of compounds designed to cover a broad chemical space. stanford.eduthermofisher.com More focused libraries, such as those containing known kinase inhibitors, GPCR ligands, or specifically, collections of carboxamides, could also be employed to increase the probability of finding relevant hits. thermofisher.com

Assay Execution: An automated, miniaturized assay would be used to measure the activity of each compound against the target. upmbiomedicals.com For example, if the target were an enzyme, the assay would measure the inhibition of its activity.

Hit Identification: Compounds showing reproducible activity above a certain threshold (e.g., >70% inhibition at a single concentration) are designated as hits. mdpi.com The hit rate in HTS campaigns is generally low, often in the range of 0.1% to 3%. mdpi.com

Hit Confirmation and Triage: Hits are then re-tested to confirm their activity, often by generating a dose-response curve to determine their potency (e.g., IC50 or EC50). wikipedia.orgresearchgate.net They are also assessed for undesirable properties, such as chemical reactivity or aggregation, to filter out false positives. researchgate.net A hit from such a screen might be a simple cyclohexanecarboxamide derivative, which would then serve as the starting point for the hit-to-lead process.

Rational Design and Synthesis in Lead Identification

Rational design is a targeted approach to drug discovery that utilizes knowledge of the biological target's structure and function to design molecules with a high probability of being active. nih.govnih.gov This strategy can be employed to identify leads directly or to optimize hits found through HTS. nih.gov

If the three-dimensional structure of the target protein is known, computational methods can be used to guide the design of this compound analogs:

Structure-Based Drug Design (SBDD): This involves using techniques like molecular docking to predict how different molecules will bind to the target's active site. numberanalytics.compatsnap.com A researcher could start with a known ligand or a fragment hit and computationally model modifications. For instance, observing a hydrophobic pocket in the target could lead to the rational design of the 4-phenylbutyl tail to occupy that space and increase binding affinity. drugdesign.org

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be built based on a set of known active compounds. drugdesign.org This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. New molecules, like this compound, can then be designed to fit this pharmacophore.

Advanced Spectroscopic and Analytical Characterization of N 4 Phenylbutyl Cyclohexanecarboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR and ¹³C NMR Spectral Analysis

No specific ¹H and ¹³C NMR data for N-(4-phenylbutyl)cyclohexanecarboxamide has been found in the searched literature.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Detailed 2D NMR studies (COSY, HSQC, HMBC) for this compound are not available in the reviewed sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

No published HRMS data providing the exact mass of this compound was located.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Specific MS/MS fragmentation data and analysis for this compound could not be found.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific experimental IR or UV-Vis spectra for this compound are available in the public scientific record.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogs is characterized by several key absorption bands that confirm its molecular structure.

The most prominent vibrational modes are associated with the amide and cyclohexyl moieties. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The exact position is sensitive to hydrogen bonding. The carbonyl (C=O) stretching vibration, known as the Amide I band, is observed as a strong absorption between 1630 and 1680 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is typically found in the 1520-1570 cm⁻¹ region.

The cyclohexane (B81311) ring gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons. The phenyl group exhibits C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ range.

Table 1: Typical Infrared Absorption Frequencies for N-substituted Cyclohexanecarboxamides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3300 - 3500 | Medium-Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H (Cyclohexyl) | Stretch | 2850 - 2950 | Strong |

| Amide C=O (Amide I) | Stretch | 1630 - 1680 | Strong |

| Amide N-H Bend/C-N Stretch (Amide II) | Bend/Stretch | 1520 - 1570 | Medium-Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

Note: The data in this table is based on typical values for related amide compounds and serves as an illustrative guide.

Electronic Absorption Properties and Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing systems containing chromophores. In this compound, the primary chromophore is the phenyl group.

The phenyl ring typically exhibits two main absorption bands in the UV region. The more intense band, corresponding to the π → π* transition of the benzene (B151609) ring, is usually observed around 200-230 nm. A weaker band, resulting from a different π → π* transition (the B-band), is typically seen in the 250-270 nm range and often displays fine vibrational structure. The amide carbonyl group also possesses n → π* transitions, but these are generally weak and may be obscured by the stronger absorptions of the phenyl group.

The absorption maxima (λmax) can be influenced by the solvent polarity and the presence of other functional groups. For N-aralkyl amides, the electronic transitions are primarily localized on the aromatic ring. nih.gov The alkyl chain and the cyclohexyl group are not expected to significantly alter the position of the main absorption bands of the phenyl chromophore. Studies on related aromatic compounds show that increasing conjugation leads to a bathochromic (red) shift in the absorption wavelength. libretexts.org

Due to the lack of specific experimental UV-Vis spectra for this compound in the reviewed literature, a definitive chromophore analysis is not possible. However, based on the structure, the electronic absorption properties are expected to be dominated by the phenyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the molecule's conformation, as well as the intermolecular interactions that govern its crystal packing.

Single-Crystal X-ray Diffraction Analysis of this compound Congeners

While a single-crystal X-ray structure of this compound has not been reported in the surveyed literature, analysis of closely related N-substituted cyclohexanecarboxamide (B73365) derivatives provides valuable insights into the expected solid-state conformation.

Studies on compounds such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide and N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide consistently show that the cyclohexane ring adopts a stable chair conformation. mdpi.comnih.gov This is the most energetically favorable conformation for a six-membered aliphatic ring. The substituent on the cyclohexane ring is typically found in an equatorial position to minimize steric hindrance.

The amide linkage (-CO-NH-) is generally found to be planar or nearly planar. The relative orientation of the cyclohexyl and phenylbutyl groups will be determined by steric and electronic factors to achieve the lowest energy conformation in the crystal lattice.

Table 2: Illustrative Crystallographic Data for a Related N-substituted Cyclohexanecarboxamide Derivative

| Parameter | Example Value (N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide) mdpi.com |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9921(14) |

| b (Å) | 11.002(2) |

| c (Å) | 12.381(3) |

| α (°) | 113.28(3) |

| β (°) | 99.38(3) |

| γ (°) | 101.85(3) |

| Volume (ų) | 823.5(3) |

| Z | 2 |

Note: This data is for a related compound and is presented for illustrative purposes to indicate the type of information obtained from a single-crystal X-ray diffraction study.

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal is determined by a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π interactions. wikipedia.orgkhanacademy.org For this compound, the most significant intermolecular interaction is expected to be hydrogen bonding between the amide N-H donor and the carbonyl C=O acceptor of a neighboring molecule.

This N-H···O=C hydrogen bonding is a common and strong interaction in amides, often leading to the formation of chains or dimeric structures in the solid state. nih.gov For instance, in the crystal structure of N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide, molecules are linked into inversion dimers via N-H···S interactions, and also feature intramolecular N-H···O hydrogen bonds. nih.gov

Development of N 4 Phenylbutyl Cyclohexanecarboxamide As Chemical Probes

Design Principles for N-(4-phenylbutyl)cyclohexanecarboxamide-Based Chemical Probes

The successful design of a chemical probe, such as one based on the this compound scaffold, hinges on a set of rigorous criteria. These principles ensure that the molecule is a reliable tool for interrogating a specific biological question.

For a compound like this compound to be considered a valuable chemical probe, it must meet stringent criteria for potency, selectivity, and the ability to enter cells.

Potency: A chemical probe should exhibit high affinity for its intended biological target. This is typically quantified by a low IC50 or EC50 value, indicating that a small amount of the compound is needed to achieve a significant effect. For instance, in the development of novel inhibitors, compounds are often sought with potencies in the nanomolar range. As an example from a different series of compounds, the development of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as c-Met kinase inhibitors identified a compound with a c-Met IC50 value of 0.016 μM. nih.gov This level of potency is a key objective in probe development.

Selectivity: High selectivity is arguably the most critical attribute of a chemical probe. The probe should interact with its intended target with significantly higher affinity than with other related or unrelated proteins. A common standard is a 100-fold greater selectivity for the primary target over other targets. This minimizes off-target effects that could confound experimental results. The development of dual inhibitors, such as 4-phenylthiazole (B157171) analogs for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), demonstrates the detailed structure-activity relationship (SAR) studies required to balance and understand selectivity against multiple targets. nih.gov

Cell Permeability: To be useful in studying intracellular processes, a probe must be able to cross the cell membrane. Physicochemical properties such as lipophilicity and hydrogen-bonding capacity are key determinants of cell permeability. sigmaaldrich.comevitachem.com The design process often involves optimizing these properties to ensure the compound can reach its intracellular target in sufficient concentrations to elicit a biological response.

The following table outlines the general criteria essential for the development of a chemical probe.

| Criterion | Description | Typical Target Value |

| Potency | The concentration of the probe required to produce a desired effect on the target (e.g., 50% inhibition). | IC50 or EC50 < 100 nM |

| Selectivity | The ratio of binding affinity or functional activity for the intended target versus other off-targets. | >100-fold over related targets |

| Cell Permeability | The ability of the compound to pass through the cell membrane to reach its intracellular target. | Demonstrable target engagement in intact cells |

A crucial aspect of validating a chemical probe is the use of a closely related but biologically inactive analog as a negative control. This control compound should be structurally similar to the active probe but lack the specific chemical moieties required for binding to the target. nih.gov Using an inactive analog helps to confirm that the observed biological or phenotypic effects are a direct result of the probe's interaction with its intended target and not due to non-specific effects or general compound toxicity. For example, SAR studies on the enolase inhibitor HEX revealed that modifications to its hydroxamate and phosphonate (B1237965) functional groups resulted in a loss of biological activity, thereby identifying potential scaffolds for inactive controls. nih.gov

Application of this compound Probes in Target Validation

Once a well-characterized probe for this compound's putative target is developed, it can be employed in a variety of experiments to validate the target's role in cellular functions and disease.

A selective probe can be used to determine the downstream consequences of modulating its target. By treating cells or organisms with the probe and its inactive control, researchers can measure changes in gene expression, protein levels, or post-translational modifications. This approach helps to place the target within a specific biological pathway. For instance, if a probe inhibits a particular kinase, researchers would expect to see a decrease in the phosphorylation of that kinase's known substrates.

Phenotypic screening involves testing a compound across a wide range of cell-based models to identify observable changes in cell behavior or function (phenotypes). nih.govnih.gov A probe developed from the this compound scaffold could be used in such screens to uncover novel biological functions of its target. nih.gov For example, a probe might be screened for its effects on cell proliferation, differentiation, or migration. nih.gov

If a probe induces a specific phenotype, subsequent mechanism-of-action (MoA) studies are performed to understand how the probe causes this effect. This can involve a combination of proteomics, transcriptomics, and cellular imaging to identify the molecular machinery affected by the probe. drugbank.com For example, studies on the anticancer agent N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide used molecular docking to suggest that it might exert its effects by targeting human DNA topoisomerase and vascular endothelial growth factor receptor. mdpi.com

The table below illustrates how a chemical probe could be applied in mechanism-of-action studies.

| Experimental Approach | Objective | Example Measurement |

| Proteomics | Identify protein interaction partners or changes in protein expression/modification. | Mass spectrometry to identify proteins that co-immunoprecipitate with the target. |

| Transcriptomics | Analyze changes in gene expression following target modulation. | RNA-sequencing to identify up- or down-regulated genes. |

| Cellular Imaging | Visualize the effect of the probe on cellular structures or processes. | High-content imaging to quantify changes in cell morphology or protein localization. drugbank.com |

| Phenotypic Assays | Uncover the functional consequences of target modulation in a cellular context. | Assays for cell viability, apoptosis, or cell cycle progression. mdpi.comresearchgate.net |

Future Perspectives in N 4 Phenylbutyl Cyclohexanecarboxamide Research

Integration of Artificial Intelligence and Machine Learning in N-(4-phenylbutyl)cyclohexanecarboxamide Discovery

The application of artificial intelligence (AI) and machine learning (ML) in drug discovery is a rapidly advancing field that holds significant potential for the future study of this compound. Currently, there is no published research detailing the use of AI or ML specifically for this compound. However, the established methodologies in computational drug design could be readily adapted to accelerate its investigation.

Furthermore, AI algorithms could be utilized for de novo drug design, generating entirely new molecular structures based on the this compound scaffold. These algorithms can be trained to optimize for specific properties, such as enhanced binding affinity to a particular biological target or improved pharmacokinetic profiles. This approach could lead to the rational design of more potent and selective derivatives.

The integration of AI and ML would also be invaluable in the early stages of hit identification and lead optimization. Virtual screening campaigns, powered by machine learning models, could rapidly filter vast chemical databases to identify compounds with similar structural motifs or predicted activities to this compound, thereby expanding the chemical space for exploration.

Exploration of Novel Biological Targets for this compound Derivatives

The biological targets of this compound are currently unknown. The exploration for these targets represents a critical and exciting frontier for future research. The structural motifs present in the molecule—a cyclohexanecarboxamide (B73365) and a phenylbutyl group—are found in compounds with a wide array of biological activities, suggesting that this compound could interact with various protein families.

A common starting point for target identification is computational target prediction or "target fishing." This involves using the structure of the compound to screen against databases of known protein binding sites. Such in silico methods can provide a list of potential protein targets, which can then be validated experimentally.

Experimentally, techniques such as chemical proteomics could be employed. This would involve synthesizing a derivative of this compound that incorporates a reactive or "clickable" handle. This modified compound, or chemical probe, could then be introduced to cells or cell lysates. The probe would covalently bind to its protein targets, which could then be isolated and identified using mass spectrometry.

Given the structural similarities to other known bioactive molecules, potential target classes for this compound derivatives could include G protein-coupled receptors (GPCRs), ion channels, or enzymes involved in metabolic or signaling pathways. For instance, various amide-containing compounds have shown activity as enzyme inhibitors. A systematic investigation into these and other potential targets will be essential to elucidate the compound's mechanism of action.

Development of this compound as Tools for Mechanistic Biology Studies

Once a biological target for this compound has been identified and validated, the compound and its derivatives can be developed into valuable tools for mechanistic biology. Chemical probes are small molecules used to study and manipulate biological systems, and this compound could serve as a scaffold for the creation of such probes.

To be effective as a chemical probe, a compound should ideally exhibit high potency and selectivity for its target. Future research would therefore focus on the synthesis of a library of this compound derivatives to establish a clear structure-activity relationship (SAR). This would involve systematically modifying the cyclohexyl and phenylbutyl moieties to understand how these changes affect binding affinity and selectivity.

Derivatives could be synthesized with appended reporter tags, such as fluorescent dyes or biotin, to enable visualization of the target protein within cells or to facilitate its purification. These tagged probes would be instrumental in studying the subcellular localization, trafficking, and interaction partners of the target protein.

Furthermore, by developing both agonist and antagonist derivatives, researchers could precisely control the activity of the target protein, allowing for a detailed investigation of its role in cellular signaling pathways and disease processes. The creation of a well-characterized set of chemical tools based on the this compound scaffold would provide the broader scientific community with the means to dissect complex biological mechanisms.

Q & A

Q. What are the optimal synthetic routes for N-(4-phenylbutyl)cyclohexanecarboxamide?

Methodological Answer: The compound can be synthesized via copper-catalyzed alkylation of cyclohexanecarboxylic acid derivatives with 4-phenylbutyl halides. For example:

- Reagents : Cyclohexanecarboxylic acid (1.0 mmol), 4-phenylbutyl bromide (2.0 mmol), copper catalyst (e.g., CuI), and a base (e.g., KPO).

- Conditions : Reaction in anhydrous DMF at 80–100°C for 12–24 hours under inert atmosphere.

- Purification : Column chromatography (hexane/ethyl acetate gradient) yields the product as a white solid (60–70% yield) .

- Validation : Confirm purity via H NMR (e.g., δ 5.08 ppm for amide protons) and LC-MS (observed m/z ≈ 287.3 for [M+H]) .

Table 1 : Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | CuI | 66–70 |

| Solvent | DMF | 64–68 |

| Temperature | 90°C | 65 |

Q. How can this compound be characterized structurally?

Methodological Answer:

- NMR Spectroscopy : Key H NMR signals include cyclohexane ring protons (δ 1.18–2.04 ppm), phenylbutyl chain (δ 1.49–1.88 ppm), and amide NH (δ 5.08 ppm, broad). C NMR confirms the carbonyl (δ ~175 ppm) and aromatic carbons .

- FT-IR : Amide C=O stretch (~1635 cm) and N-H bend (~1553 cm) .

- Mass Spectrometry : ESI-MS (m/z 287.3 [M+H]) aligns with the molecular formula CHNO .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (10–30% ethyl acetate). Monitor fractions via TLC (R ~0.4 in 20% ethyl acetate/hexane) .

- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline product (purity >95%) .

Advanced Research Questions

Q. How does the conformation of the cyclohexane ring influence the compound’s bioactivity?

Methodological Answer: The cyclohexane ring adopts chair or twist-boat conformations, affecting steric interactions with biological targets. Use ring puckering coordinates (amplitude q and phase angle φ) derived from X-ray crystallography or DFT calculations to quantify deviations from planarity. For example:

Q. What strategies enable radiochemical labeling for in vivo imaging studies?

Methodological Answer:

- F-Labeling : React N-(4-phenylbutyl)cyclohexanecarboxamide with F-fluoride via nucleophilic substitution (e.g., using KF/Kryptofix 2.2.2 in DMSO at 120°C). Purify via HPLC (C18 column, acetonitrile/water) .

- PET Imaging : Validate uptake in serotonin 5-HT receptor-rich regions (e.g., hippocampus) using in vivo PET scans in rodent models .

Q. How can conflicting spectroscopic data be resolved during structural elucidation?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating H and C shifts (e.g., HMBC correlations from NH to carbonyl carbon) .

- X-ray Crystallography : Determine absolute configuration and hydrogen-bonding patterns (e.g., amide N-H∙∙∙O=C interactions) .

Q. What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Receptor Binding Assays : Screen against serotonin (5-HT), dopamine (D), or opioid receptors using radioligand displacement (e.g., H-WAY-100635 for 5-HT). Calculate K values via Cheng-Prusoff equation .

- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC values with structural analogs .

Data Contradiction Analysis

- Example : Discrepancies in reported yields (60–70% vs. 50–55%) may arise from trace moisture in copper-catalyzed reactions. Address by rigorously drying solvents and using molecular sieves .

- Example : Conflicting H NMR shifts for NH protons (δ 5.08 vs. δ 5.30 ppm) may indicate solvent-dependent hydrogen bonding. Re-acquire spectra in CDCl vs. DMSO-d to confirm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.